Ethyl 3-aminoisoxazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-aminoisoxazole-5-carboxylate is a chemical compound with the molecular formula C6H8N2O3 and a molecular weight of 156.14 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-aminoisoxazole-5-carboxylate typically involves the reaction of terminal alkynes with n-butyllithium (n-BuLi) followed by the addition of aldehydes and subsequent treatment with molecular iodine and hydroxylamine . This method is highly regioselective and allows for the efficient preparation of 3,5-disubstituted isoxazoles.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring the compound meets the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-aminoisoxazole-5-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include molecular iodine, hydroxylamine, and n-butyllithium . Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with ethyl orthoformate in acetic anhydride can lead to the formation of isoxazolo[5,4-d]-pyrimidin-4(5H)-ones .
Wissenschaftliche Forschungsanwendungen
Ethyl 3-aminoisoxazole-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 3-aminoisoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, leading to the formation of new chemical bonds and the modification of existing structures. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate: Known for its anti-hepatic activities.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Exhibits antiviral activity.
Uniqueness
Ethyl 3-aminoisoxazole-5-carboxylate is unique due to its isoxazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biologische Aktivität
Ethyl 3-aminoisoxazole-5-carboxylate (EAI) is a compound of significant interest in medicinal chemistry due to its unique isoxazole structure and potential biological activities. This article explores the biological properties, mechanisms of action, and research findings related to EAI, supported by data tables and case studies.
Chemical Structure and Properties
EAI is characterized by its isoxazole ring, which consists of a five-membered heterocyclic structure containing nitrogen and oxygen atoms. Its molecular formula is C6H8N2O3. The presence of an amino group and a carboxylate moiety contributes to its biological activity.
Biological Activities
EAI has been investigated for various biological activities, including:
- Antimicrobial Activity : EAI exhibits potential antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anticancer Properties : Research indicates that EAI has cytotoxic effects against several cancer cell lines. For example, studies show that derivatives of isoxazoles can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Summary of Biological Activities
Activity Type | Effect | Reference |
---|---|---|
Antimicrobial | Inhibits growth of various pathogens | |
Anticancer | Induces apoptosis in cancer cells | |
Antimitotic | Affects microtubule dynamics |
The mechanism of action for EAI involves its interaction with specific molecular targets. It acts as a nucleophile, participating in various chemical reactions that lead to the formation of new bonds. The compound's ability to affect tubulin dynamics suggests it may disrupt normal cell division processes, particularly in rapidly dividing cancer cells .
Case Studies
- Cytotoxicity Evaluation : A study synthesized several derivatives of 3-aminoisoxazoles, including EAI, and tested their cytotoxicity against five human cancer cell lines. Compounds demonstrated IC50 values in the low micromolar range, indicating potent activity .
- Cell Cycle Arrest : In another investigation, EAI was shown to induce G2/M phase arrest in cancer cells at concentrations as low as 0.1 µM, demonstrating its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
EAI's biological activity can be compared with other compounds within the isoxazole family:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate | Isoxazole structure | Known for anti-hepatic activities |
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate | Exhibits antiviral activity | Different amino group positioning |
The unique arrangement of functional groups in EAI differentiates it from these compounds and may influence its reactivity and biological profile .
Eigenschaften
IUPAC Name |
ethyl 3-amino-1,2-oxazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-2-10-6(9)4-3-5(7)8-11-4/h3H,2H2,1H3,(H2,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFDIGGPNNRPBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NO1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456080 |
Source
|
Record name | Ethyl 3-aminoisoxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203586-94-1 |
Source
|
Record name | Ethyl 3-aminoisoxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.